
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide, commonly known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience. CPP is a specific antagonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. Due to its unique properties, CPP has become an essential tool for studying the function of NMDA receptors and their role in various neurological disorders.
Mécanisme D'action
CPP acts as a selective antagonist for the N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor by binding to the receptor's glycine site. The binding of CPP to the glycine site prevents the activation of the this compound receptor, thereby blocking the influx of calcium ions into the neuron. This inhibition of this compound receptor activity has been shown to have a significant impact on synaptic plasticity and memory formation.
Biochemical and Physiological Effects
The inhibition of this compound receptor activity by CPP has been shown to have various biochemical and physiological effects. In animal studies, the administration of CPP has been shown to impair spatial learning and memory. Additionally, CPP has been shown to have neuroprotective effects in animal models of ischemic brain injury and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPP in laboratory experiments has several advantages. Firstly, CPP is highly selective for the N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor, which allows for the precise manipulation of this compound receptor activity. Secondly, CPP has a long half-life, which allows for sustained inhibition of this compound receptor activity. However, the use of CPP in laboratory experiments has some limitations. CPP has poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the inhibition of this compound receptor activity by CPP can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
The use of CPP in scientific research has opened up several avenues for future research. One potential direction is the development of more potent and selective N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor antagonists that can be used in clinical settings. Additionally, the use of CPP in animal models of neurological disorders can provide insights into the role of this compound receptors in disease pathology. Finally, the combination of CPP with other drugs that target different aspects of this compound receptor signaling could provide a more comprehensive approach to the treatment of neurological disorders.
Conclusion
This compound, or CPP, is a synthetic compound that has become an essential tool for studying the function of this compound receptors in neurological disorders. The use of CPP in laboratory experiments has provided valuable insights into the role of this compound receptors in synaptic plasticity and memory formation. Future research in this area could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
CPP is synthesized through a multistep process that involves the reaction of cyclohexylmethylamine with 1-propylpyrazole-4-carboxylic acid to form the corresponding amide. This amide is then reacted with pyrrolidine-2-carboxylic acid to form the final product, CPP. The synthesis of CPP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CPP has been extensively used in scientific research to study the function of N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptors. The this compound receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and memory formation. Dysregulation of this compound receptors has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-2-10-22-14-16(13-21-22)19(25)23-11-6-9-17(23)18(24)20-12-15-7-4-3-5-8-15/h13-15,17H,2-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSAPXFNVSMGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)N2CCCC2C(=O)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

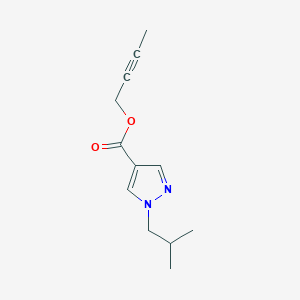

![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)
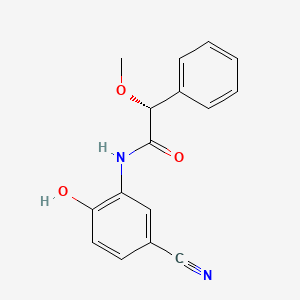
![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)

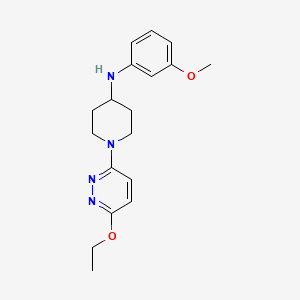
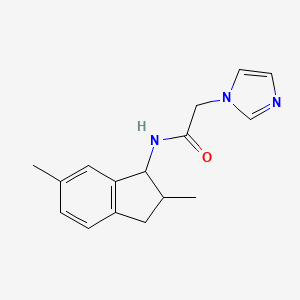
![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)
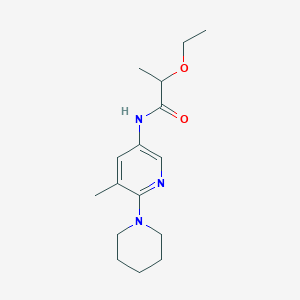
![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)